Cas no 94452-59-2 (2-(chloromethyl)-4-methoxy-5-methylpyridine hydrochloride)
2-(chloromethyl)-4-methoxy-5-methylpyridine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- Pyridine, 2-(chloromethyl)-4-methoxy-5-methyl-, hydrochloride
- 2-(chloromethyl)-4-methoxy-5-methylpyridine,hydrochloride
- 2-(chloromethyl)-4-methoxy-5-methylpyridine hydrochloride
- SCHEMBL9526541
- 2-(CHLOROMETHYL)-4-METHOXY-5-METHYLPYRIDINE HCL
- DTXSID20622985
- 2-(chloromethyl)-4-methoxy-5-methylpyridinehydrochloride
- 2-chloromethyl-4-methoxy-5-methylpyridine hydrochloride
- FDNDPEVBJHZSAQ-UHFFFAOYSA-N
- 2-(Chloromethyl)-4-methoxy-5-methylpyridine--hydrogen chloride (1/1)
- EN300-305298
- 2-(chloromethyl)-4-methoxy-5-methylpyridine;hydrochloride
- 94452-59-2
-
- MDL: MFCD30342836
- Inchi: 1S/C8H10ClNO.ClH/c1-6-5-10-7(4-9)3-8(6)11-2;/h3,5H,4H2,1-2H3;1H
- InChI Key: FDNDPEVBJHZSAQ-UHFFFAOYSA-N
- SMILES: ClCC1C=C(C(C)=CN=1)OC.Cl
Computed Properties
- Exact Mass: 207.0217694g/mol
- Monoisotopic Mass: 207.0217694g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 121
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 22.1Ų
2-(chloromethyl)-4-methoxy-5-methylpyridine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029009015-250mg |
2-Chloromethyl-4-methoxy-5-methylpyridine |
94452-59-2 | 95% | 250mg |
$960.40 | 2023-08-31 | |
| Alichem | A029009015-1g |
2-Chloromethyl-4-methoxy-5-methylpyridine |
94452-59-2 | 95% | 1g |
$3097.65 | 2023-08-31 | |
| Enamine | EN300-305298-1g |
2-(chloromethyl)-4-methoxy-5-methylpyridine hydrochloride |
94452-59-2 | 95% | 1g |
$1229.0 | 2023-09-05 | |
| Enamine | EN300-305298-5g |
2-(chloromethyl)-4-methoxy-5-methylpyridine hydrochloride |
94452-59-2 | 95% | 5g |
$3562.0 | 2023-09-05 | |
| Enamine | EN300-305298-10g |
2-(chloromethyl)-4-methoxy-5-methylpyridine hydrochloride |
94452-59-2 | 95% | 10g |
$5283.0 | 2023-09-05 | |
| eNovation Chemicals LLC | D593370-1g |
2-(Chloromethyl)-4-methoxy-5-methylpyridine hydrochloride |
94452-59-2 | 95% | 1g |
$595 | 2024-06-05 | |
| Enamine | EN300-305298-0.05g |
2-(chloromethyl)-4-methoxy-5-methylpyridine hydrochloride |
94452-59-2 | 95.0% | 0.05g |
$285.0 | 2025-03-19 | |
| Enamine | EN300-305298-0.1g |
2-(chloromethyl)-4-methoxy-5-methylpyridine hydrochloride |
94452-59-2 | 95.0% | 0.1g |
$426.0 | 2025-03-19 | |
| Enamine | EN300-305298-0.25g |
2-(chloromethyl)-4-methoxy-5-methylpyridine hydrochloride |
94452-59-2 | 95.0% | 0.25g |
$607.0 | 2025-03-19 | |
| Enamine | EN300-305298-0.5g |
2-(chloromethyl)-4-methoxy-5-methylpyridine hydrochloride |
94452-59-2 | 95.0% | 0.5g |
$959.0 | 2025-03-19 |
2-(chloromethyl)-4-methoxy-5-methylpyridine hydrochloride Suppliers
2-(chloromethyl)-4-methoxy-5-methylpyridine hydrochloride Related Literature
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1. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on 2-(chloromethyl)-4-methoxy-5-methylpyridine hydrochloride
Comprehensive Overview of 2-(chloromethyl)-4-methoxy-5-methylpyridine hydrochloride (CAS No. 94452-59-2)
2-(chloromethyl)-4-methoxy-5-methylpyridine hydrochloride (CAS No. 94452-59-2) is a specialized chemical compound widely utilized in pharmaceutical intermediates and organic synthesis. Its unique structure, featuring a chloromethyl group and a methoxy substituent on a pyridine ring, makes it a valuable building block for drug discovery and agrochemical applications. Researchers and manufacturers often seek this compound for its reactivity in nucleophilic substitution reactions, which are critical in constructing complex molecular architectures.
The growing demand for pyridine derivatives in modern chemistry has placed 2-(chloromethyl)-4-methoxy-5-methylpyridine hydrochloride at the forefront of innovation. Recent trends in green chemistry and sustainable synthesis have spurred interest in optimizing its production processes to reduce environmental impact. Questions like "How to synthesize 2-(chloromethyl)-4-methoxy-5-methylpyridine hydrochloride efficiently?" or "What are its applications in medicinal chemistry?" are frequently explored in academic and industrial forums.
From a structural perspective, the presence of both electron-donating (methoxy) and electron-withdrawing (chloromethyl) groups on the pyridine ring creates a versatile reactivity profile. This duality enables the compound to participate in diverse chemical transformations, such as cross-coupling reactions or heterocyclic expansions. Its hydrochloride salt form enhances solubility in polar solvents, facilitating its use in aqueous-phase reactions—a key consideration for biocompatible synthesis.
In the context of drug development, 94452-59-2 serves as a precursor for biologically active molecules targeting neurological and metabolic pathways. The pharmaceutical industry's focus on small-molecule therapeutics has increased scrutiny on high-purity intermediates like this compound. Analytical techniques such as HPLC and NMR are routinely employed to verify its purity, with specifications often exceeding 98% for research-grade material.
The compound's stability under various conditions is another area of practical importance. Storage recommendations typically suggest ambient to low-temperature environments in airtight containers to prevent degradation. Such handling protocols align with broader chemical safety best practices while maintaining the compound's integrity for extended periods. These operational details are crucial for laboratories scaling up synthetic processes.
Emerging applications in material science have further expanded the utility of 2-(chloromethyl)-4-methoxy-5-methylpyridine hydrochloride. Its incorporation into functional polymers and coordination complexes demonstrates the compound's adaptability beyond traditional organic synthesis. This interdisciplinary potential makes it a subject of interest in high-impact journals covering advanced materials and nanotechnology.
For procurement specialists, understanding the global supply chain dynamics of CAS 94452-59-2 is essential. Market analyses indicate steady growth in production capacity across major chemical manufacturing regions, with quality control being a differentiating factor among suppliers. Technical documents often emphasize batch-to-batch consistency and traceability—key metrics for end-users in regulated industries.
Environmental considerations surrounding chloromethyl compounds have led to improved synthetic methodologies that minimize byproduct formation. Contemporary research focuses on catalytic approaches and atom-economical pathways for derivatives of 4-methoxy-5-methylpyridine. These advancements address both ecological concerns and process efficiency, reflecting the compound's evolving role in sustainable chemical manufacturing.
In analytical characterization, the distinctive spectroscopic signatures of 2-(chloromethyl)-4-methoxy-5-methylpyridine hydrochloride facilitate its identification in complex mixtures. Mass spectrometry typically shows a characteristic fragmentation pattern, while infrared spectroscopy reveals absorption bands corresponding to its functional groups. These analytical features support quality assurance protocols throughout the compound's lifecycle.
The intellectual property landscape surrounding 94452-59-2 derivatives continues to evolve, with patent filings demonstrating innovative applications in electronic materials and specialty chemicals. This legal dimension adds another layer of complexity for organizations navigating the commercialization of products containing this versatile intermediate.
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